![molecular formula C16H11N3O10S2 B14707023 3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid CAS No. 24801-50-1](/img/structure/B14707023.png)
3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including hydroxyl, nitro, sulfonic acid, and hydrazinylidene groups, which contribute to its diverse reactivity and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid typically involves the condensation of 2-hydroxy-5-nitro-3-sulfophenylhydrazine with 4-oxo-3,4-dihydronaphthalene-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems to ensure consistent product quality. The reaction mixture is then subjected to purification steps, such as filtration, crystallization, and drying, to isolate the final product. Quality control measures are implemented at various stages of production to monitor the purity and composition of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid
- **3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-3-sulfonic acid
Uniqueness
Compared to similar compounds, 3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid exhibits unique reactivity and properties due to the specific positioning of its functional groups. This unique arrangement allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
24801-50-1 |
|---|---|
Formule moléculaire |
C16H11N3O10S2 |
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H11N3O10S2/c20-15-10-4-2-1-3-9(10)13(30(24,25)26)7-12(15)18-17-11-5-8(19(22)23)6-14(16(11)21)31(27,28)29/h1-7,20-21H,(H,24,25,26)(H,27,28,29) |
Clé InChI |
HAULYPRFJOJLKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


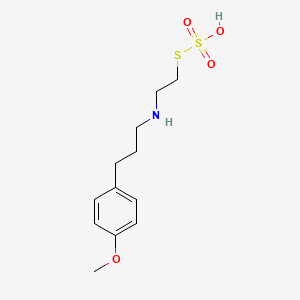
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
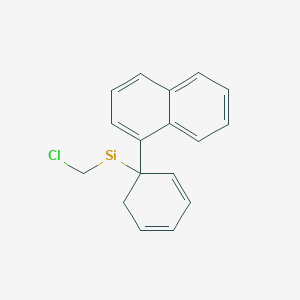

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
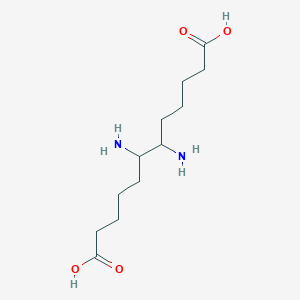
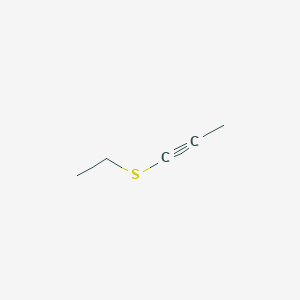
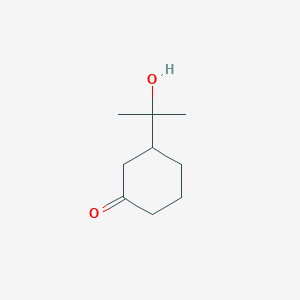
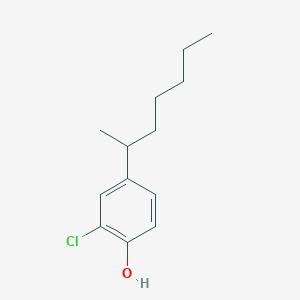
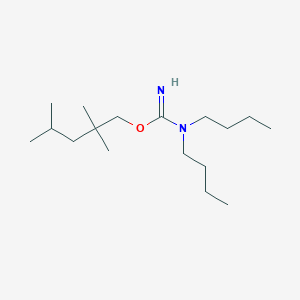
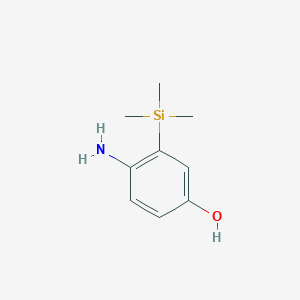
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)

